molecular formula C14H11BrN2O3S B305603 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone

Numéro de catalogue B305603
Poids moléculaire: 367.22 g/mol
Clé InChI: ZVXHKVKAIRECNU-KMKOMSMNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic effects. This compound is also known as BMD-1161 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mécanisme D'action

The mechanism of action of BMD-1161 involves the inhibition of various enzymes and proteins that are involved in the inflammatory response, cancer cell proliferation, and viral replication. The compound has been found to inhibit the activity of COX-2, a key enzyme involved in the inflammatory response. It has also been found to inhibit the activity of cyclin-dependent kinase 4 (CDK4), a protein that is involved in cancer cell proliferation. BMD-1161 has also been found to inhibit the replication of various viruses, including HIV-1 and HCV.
Biochemical and Physiological Effects:
BMD-1161 has been found to have various biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines, including TNF-α and IL-6. It has also been found to reduce the levels of reactive oxygen species (ROS), which are implicated in various diseases. BMD-1161 has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BMD-1161 has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

BMD-1161 has several advantages for lab experiments. It is easy to synthesize and can be produced in large quantities. The compound is also stable and can be stored for long periods of time. However, BMD-1161 has some limitations for lab experiments. The compound is insoluble in water, which can make it difficult to administer to animals. Additionally, BMD-1161 has not been extensively studied for its potential toxicity, which could limit its use in clinical settings.

Orientations Futures

There are several future directions for the study of BMD-1161. The compound has potential applications in the treatment of various inflammatory and infectious diseases. Future studies could focus on the development of more effective formulations of BMD-1161 that are more soluble in water. Additionally, more studies are needed to determine the potential toxicity of BMD-1161 and its suitability for clinical use. Finally, future studies could focus on the development of new compounds that are based on the structure of BMD-1161 and have improved therapeutic properties.

Méthodes De Synthèse

The synthesis of BMD-1161 involves the reaction of 6-bromo-1,3-benzodioxole-5-carbaldehyde with cyclopropylamine and thiourea in the presence of a catalyst. The reaction results in the formation of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone.

Applications De Recherche Scientifique

BMD-1161 has been studied for its potential therapeutic effects in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Propriétés

Nom du produit

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone

Formule moléculaire

C14H11BrN2O3S

Poids moléculaire

367.22 g/mol

Nom IUPAC

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-cyclopropyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H11BrN2O3S/c15-9-5-12-11(19-6-20-12)4-7(9)3-10-13(18)17(8-1-2-8)14(21)16-10/h3-5,8H,1-2,6H2,(H,16,21)/b10-3-

Clé InChI

ZVXHKVKAIRECNU-KMKOMSMNSA-N

SMILES isomérique

C1CC1N2C(=O)/C(=C/C3=CC4=C(C=C3Br)OCO4)/NC2=S

SMILES

C1CC1N2C(=O)C(=CC3=CC4=C(C=C3Br)OCO4)NC2=S

SMILES canonique

C1CC1N2C(=O)C(=CC3=CC4=C(C=C3Br)OCO4)NC2=S

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.